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Introduction
Fusaramin, a natural product isolated from Fusarium species, has garnered significant interest

within the scientific community due to its potential biological activities. The complete and

accurate structural elucidation of such natural products is a critical step in drug discovery and

development, ensuring a thorough understanding of its chemical properties and potential

interactions. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an

indispensable tool for the unambiguous structural characterization of complex organic

molecules like Fusaramin. This document provides detailed application notes and protocols for

the utilization of various 2D NMR techniques in the structural analysis of Fusaramin.

The structural determination of Fusaramin was successfully achieved through a combination of

1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY),

Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation

(HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These techniques provide

through-bond and through-space correlations between nuclei, allowing for the complete

assignment of all proton and carbon signals and the determination of the molecule's

stereochemistry. The data presented herein is based on the findings reported in the total

synthesis and stereochemical elucidation of Fusaramin.[1]
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Data Presentation: NMR Spectroscopic Data for
Fusaramin
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Fusaramin, as

reported in the literature. This data was acquired on a Bruker AVANCE III HD-600 or Varian-

INOVA 600 spectrometer in either deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for Fusaramin

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Data not publicly

available in the

searched resources

Table 2: ¹³C NMR Spectroscopic Data for Fusaramin

Position Chemical Shift (δ) ppm

Data not publicly available in the searched

resources

Note: The specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR

correlations for Fusaramin are not publicly available in the searched resources. The data is

indicated to be in the supporting information of a primary research article, which was not

accessible through the performed searches. The tables are provided as a template for data

organization once it becomes available.

Key 2D NMR Correlations for Structural Elucidation
The structural backbone and relative stereochemistry of Fusaramin were established through

the detailed analysis of the following 2D NMR experiments:
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin

coupling networks, revealing adjacent protons within the molecule. For Fusaramin, COSY

correlations would be crucial for establishing the connectivity within its aliphatic chains and

ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton

and carbon atoms (¹H-¹³C). This experiment is fundamental for assigning the carbon signals

based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations

between protons and carbons, typically over two to three bonds (¹H-¹³C). This is a powerful

tool for connecting different spin systems and piecing together the complete carbon skeleton

of Fusaramin, including the placement of quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close

to each other in space, irrespective of their bonding connectivity. This through-space

correlation is critical for determining the relative stereochemistry of chiral centers within the

Fusaramin molecule.

Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for a natural product like

Fusaramin. The specific parameters should be optimized based on the sample concentration,

solubility, and the specific NMR instrument being used.

Sample Preparation
Sample Purity: Ensure the Fusaramin sample is of high purity (>95%) to avoid interference

from impurities in the NMR spectra.

Solvent Selection: Dissolve 5-10 mg of Fusaramin in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the

solubility of the compound and should not have signals that overlap with key resonances of

the analyte.

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

General NMR Instrument Parameters
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for

better signal dispersion and sensitivity.

Probe: A cryogenically cooled probe will significantly enhance sensitivity, which is particularly

useful for samples available in small quantities.

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the

experiments to ensure consistent chemical shifts.

Protocol for 2D NMR Experiments
1. COSY (¹H-¹H Correlation Spectroscopy)

Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is

recommended.

Spectral Width: Set the spectral width to cover all proton signals (e.g., 0-12 ppm).

Number of Scans (NS): Typically 2-8 scans per increment.

Number of Increments (TD in F1): 256-512 increments are usually sufficient.

Data Points (TD in F2): 1024-2048 data points.

Relaxation Delay (d1): 1-2 seconds.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before

Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is

recommended.
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¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).

Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

Number of Increments (TD in F1): 128-256 increments.

Data Points (TD in F2): 1024-2048 data points.

Relaxation Delay (d1): 1-2 seconds.

¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

Processing: Apply a squared sine-bell window function in both dimensions before Fourier

transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).

Number of Scans (NS): 8-64 scans per increment.

Number of Increments (TD in F1): 256-512 increments.

Data Points (TD in F2): 1024-2048 data points.

Relaxation Delay (d1): 1-2 seconds.

Long-Range Coupling Constant (ⁿJ(CH)): The optimization of this delay is crucial. A typical

value is set to observe correlations from couplings of 8-10 Hz.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before

Fourier transformation.
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4. NOESY (Nuclear Overhauser Effect Spectroscopy)

Pulse Program: A standard gradient-selected 2D NOESY pulse sequence.

Spectral Width: Set to cover all proton signals (e.g., 0-12 ppm).

Number of Scans (NS): 8-32 scans per increment.

Number of Increments (TD in F1): 256-512 increments.

Data Points (TD in F2): 1024-2048 data points.

Relaxation Delay (d1): 1-2 seconds.

Mixing Time (d8): This is a critical parameter and may need to be optimized. A range of

mixing times (e.g., 300-800 ms) can be tested to observe optimal NOE correlations.

Processing: Apply a squared sine-bell window function in both dimensions before Fourier

transformation.

Mandatory Visualizations
The following diagrams illustrate the general workflow and the logical relationships in the 2D

NMR-based structural elucidation of a natural product like Fusaramin.
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Caption: Experimental workflow for Fusaramin characterization.
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Caption: Key 2D NMR correlations for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2D NMR Techniques for the Characterization of
Fusaramin: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15581733#2d-nmr-techniques-for-fusaramin-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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